

Propofol-d17: A Technical Guide for Researchers and Drug Development Professionals

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Introduction

Propofol-d17 is the deuterated analog of propofol, a widely used intravenous anesthetic agent. The substitution of 17 hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and research settings, primarily as an internal standard for the accurate quantification of propofol in biological matrices. This technical guide provides an in-depth overview of the characteristics of **Propofol-d17**, detailed analytical methodologies, and its primary mechanism of action.

Certificate of Analysis: A Representative Profile

A Certificate of Analysis (CoA) for a certified reference material like **Propofol-d17** provides critical data on its identity, purity, and concentration. Below is a summary of typical specifications presented in a tabular format.



Parameter	Specification
Chemical Name	2,6-Bis(isopropyl-d7)phenol-d3
Chemical Formula	C12D17HO
Molecular Weight	195.38 g/mol
CAS Number	1261393-54-7
Appearance	Clear, colorless solution
Concentration	100 μg/mL in Methanol (as commonly supplied)
Chemical Purity (GC-MS)	≥99.5%
Isotopic Purity	≥98% Deuterated atoms
Isotopic Enrichment	≥99 atom % D
Storage Conditions	-20°C, protected from light

Physicochemical Properties

Property	Value
Solubility	Soluble in organic solvents such as Methanol, Acetonitrile, and DMSO.
Physical State	Typically supplied as a solution.

Experimental Protocols

The accurate quantification of propofol in clinical and forensic toxicology relies on robust analytical methods. **Propofol-d17** is the preferred internal standard due to its similar physicochemical properties to the unlabeled drug, ensuring comparable extraction efficiency and chromatographic behavior.

Quantification of Propofol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the determination of propofol in plasma samples.



- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 1 mL of plasma sample, add 100 μ L of **Propofol-d17** internal standard solution (e.g., at 1 μ g/mL).
- Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Vortex the mixture for 30 seconds.
- Add 5 mL of an extraction solvent (e.g., ethyl acetate or hexane/isoamyl alcohol mixture).
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μL of the mobile phase or a suitable solvent for GC-MS analysis.
- 2. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Injection Volume: 1 μL.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.



- Ramp to 280°C at 20°C/min.
- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
 - Propofol: m/z 163, 178.
 - Propofol-d17: m/z 177, 195.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

The isotopic enrichment and distribution of deuterated standards are critical for their use in quantitative analysis.

- 1. Sample Preparation
- Prepare a dilute solution of Propofol-d17 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 ng/mL.
- 2. LC-HRMS Instrumentation and Conditions
- Liquid Chromatograph: Thermo Scientific Vanquish UHPLC system or equivalent.
- Mass Spectrometer: Thermo Scientific Orbitrap Exploris Mass Spectrometer or equivalent.
- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.



- Gradient: A suitable gradient to ensure the elution of Propofol-d17.
- Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.
- Mass Resolution: >70,000.
- Data Acquisition: Full scan MS to observe the isotopic cluster of the molecular ion.
- 3. Data Analysis
- The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of each isotopologue (d0 to d17).
- The isotopic enrichment is calculated based on the relative abundance of the deuterated and non-deuterated species.

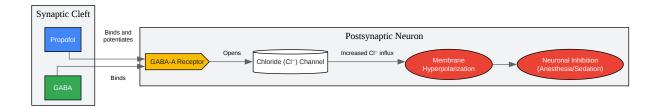
Mechanism of Action: Signaling Pathways

Propofol exerts its anesthetic and sedative effects primarily through the potentiation of inhibitory neurotransmission and the inhibition of excitatory pathways in the central nervous system.

GABA-A Receptor Potentiation

Propofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a distinct site on the receptor complex, propofol enhances the effect of the inhibitory neurotransmitter GABA.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[3] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.[1]



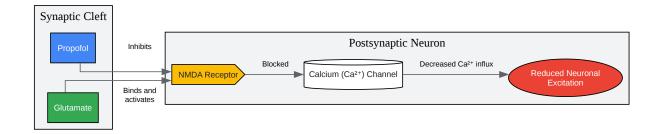


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Caption: Propofol's potentiation of the GABA-A receptor signaling pathway.

NMDA Receptor Inhibition

In addition to its effects on GABAergic transmission, propofol also inhibits the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor involved in excitatory neurotransmission.[4] By blocking the NMDA receptor, propofol reduces the influx of calcium ions into the neuron, thereby dampening excitatory signaling.[5] This action contributes to its anesthetic and amnesic properties.



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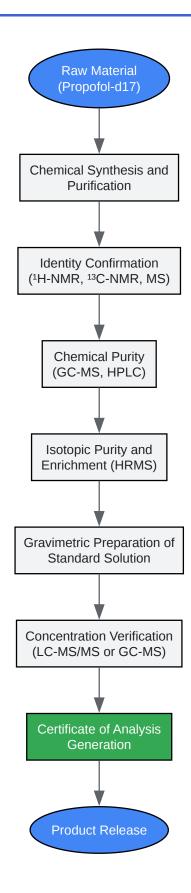
Caption: Propofol's inhibition of the NMDA receptor signaling pathway.



Quality Control Workflow

The production and certification of **Propofol-d17** as a reference material involves a stringent quality control workflow to ensure its identity, purity, and concentration.





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Caption: Quality control workflow for the certification of **Propofol-d17**.



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